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Compound of Interest

Compound Name: 2,4,5-Trifluorobenzoic acid

Cat. No.: B125228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 2,4,5-Trifluorobenzoic Acid (CAS

No. 446-17-3), a key synthetic intermediate in the pharmaceutical and agrochemical industries.

This document outlines its chemical and physical properties, provides detailed experimental

protocols for its synthesis and analysis, and discusses its significant role in the development of

modern therapeutics, particularly fluoroquinolone antibiotics.

Compound Identification and Properties
2,4,5-Trifluorobenzoic acid is an aromatic carboxylic acid distinguished by the presence of

three fluorine atoms on the benzene ring. This substitution pattern confers unique chemical

properties that are instrumental in its synthetic applications.

Table 1: Chemical and Physical Properties of 2,4,5-Trifluorobenzoic Acid
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Property Value Reference(s)

CAS Number 446-17-3 [1]

Molecular Formula C₇H₃F₃O₂ [1]

Molecular Weight 176.09 g/mol [1]

Appearance
White to light yellow crystalline

powder
[2],[3]

Melting Point 94-96 °C [4]

Boiling Point 241.9 ± 35.0 °C (Predicted) [2]

Density 1.536 g/cm³ [5]

IUPAC Name 2,4,5-trifluorobenzoic acid [1]

InChI Key
AKAMNXFLKYKFOJ-

UHFFFAOYSA-N
[4]

SMILES
C1=C(C(=CC(=C1F)F)F)C(=O)

O
[1]

Synthesis of 2,4,5-Trifluorobenzoic Acid
A common and effective method for the synthesis of 2,4,5-Trifluorobenzoic acid is from

tetrachlorophthalic anhydride. The overall process involves hydrolysis, fluorination, and

decarboxylation.[3]

Experimental Protocol: Synthesis from
Tetrachlorophthalic Anhydride
This protocol is adapted from a literature procedure and outlines a five-step synthesis.[3]

Step 1: Preparation of 3,4,6-Trichlorophthalic Acid

To a solution of 750 mL of 10% sodium hydroxide, add 75 g (0.262 mol) of

tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.
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Heat the reaction mixture to 60 °C and stir for 4 hours.

Cool the mixture to room temperature and wash with sodium hydroxide solution and distilled

water (2 x 100 mL).

Filter the mixture. To the filter residue, add 100 mL of ethyl acetate and then add hydrochloric

acid until the residue dissolves.

Separate the organic layer, dry with magnesium sulfate, and evaporate the solvent to yield

3,4,6-trichlorophthalic acid.

Step 2: Preparation of 3,4,6-Trichloro-N-methylphthaldiamide

To 50 g of 3,4,6-trichlorophthalic acid, add 400 mL of acetic acid and 14.9 g of a 40%

aqueous solution of methylamine.

Heat the mixture to 65 °C and stir for 6 hours.

Cool the mixture to room temperature and filter.

Wash the filter residue with ice water (5 x 100 mL) and dry under vacuum to obtain 3,4,6-

trichloro-N-methylphthaldiamide.

Step 3: Preparation of 3,4,6-Trifluoro-N-methylphthaldiamide

To 20 g of 3,4,6-trichloro-N-methylphthaldiamide, add 100 mL of sulfolane and 50 mL of

toluene.

Heat the mixture to reflux to remove any water.

Cool the mixture and add potassium fluoride.

Heat the mixture to carry out the fluorination reaction, monitoring the progress by a suitable

analytical method such as HPLC.

Step 4: Preparation of 3,4,6-Trifluorophthalic Acid
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Hydrolyze the 3,4,6-trifluoro-N-methylphthaldiamide from the previous step using an

appropriate acidic or basic workup to yield 3,4,6-trifluorophthalic acid.

Step 5: Decarboxylation to 2,4,5-Trifluorobenzoic Acid

Heat the 3,4,6-trifluorophthalic acid in a suitable high-boiling solvent to induce

decarboxylation.

After the reaction is complete, cool the mixture and pour it into 400 mL of water.

Extract the product with ethyl acetate (4 x 100 mL).

Combine the organic extracts, wash with water (2 x 100 mL), and dry with magnesium

sulfate.

Evaporate the solvent in vacuo to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain pure 2,4,5-
Trifluorobenzoic acid.[3]
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Caption: Synthesis workflow for 2,4,5-Trifluorobenzoic Acid.

Analytical Characterization
Accurate identification and verification of 2,4,5-Trifluorobenzoic acid are crucial for its

application in research and manufacturing. The following are standard analytical techniques

and their experimental protocols.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2,4,5-Trifluorobenzoic acid in approximately 0.7

mL of deuterated chloroform (CDCl₃) in an NMR tube.[5]

Instrumentation: Utilize a 400 MHz NMR spectrometer.[6]

Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing:

Perform a Fourier transform on the raw data.

Phase correct and baseline correct the spectrum.

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

4.1.2. ¹H NMR Spectrum Analysis The ¹H NMR spectrum of 2,4,5-Trifluorobenzoic acid in

CDCl₃ is characterized by two signals in the aromatic region and a broad singlet for the

carboxylic acid proton. The aromatic protons exhibit complex splitting patterns due to coupling

with the adjacent fluorine atoms.

Table 2: ¹H NMR Data for 2,4,5-Trifluorobenzoic Acid in CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.5 br s 1H -COOH

~7.8 m 1H Ar-H

~7.2 m 1H Ar-H
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Infrared (IR) Spectroscopy
4.2.1. Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

Sample Preparation:

Thoroughly grind 1-2 mg of 2,4,5-Trifluorobenzoic acid with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture into a pellet die and apply pressure to form a transparent pellet.

Data Acquisition:

Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Acquire a background spectrum of the empty sample holder.

Data Processing:

Ratio the sample spectrum against the background spectrum to obtain the absorbance

spectrum.

4.2.2. IR Spectrum Analysis The IR spectrum of 2,4,5-Trifluorobenzoic acid will show

characteristic absorption bands for the carboxylic acid functional group and the fluorinated

aromatic ring.

Table 3: Key IR Absorption Bands for 2,4,5-Trifluorobenzoic Acid

Wavenumber (cm⁻¹) Functional Group

3300-2500 (broad) O-H stretch (carboxylic acid)

~1700 C=O stretch (carboxylic acid)

~1600, ~1470 C=C stretch (aromatic ring)

~1200-1000 C-F stretch

Mass Spectrometry (MS)
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4.3.1. Experimental Protocol: Mass Spectrometry

Sample Preparation: Dissolve a small amount of 2,4,5-Trifluorobenzoic acid in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

or atmospheric pressure chemical ionization (APCI) source.

Data Acquisition:

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule

[M-H]⁻.

Set the mass range to scan from m/z 50 to 500.

4.3.2. Mass Spectrum Analysis The mass spectrum will show a prominent peak for the

molecular ion, confirming the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data for 2,4,5-Trifluorobenzoic Acid

Ion Expected m/z

[M-H]⁻ 175.00

Role in Fluoroquinolone Antibiotic Synthesis and
Mechanism of Action
2,4,5-Trifluorobenzoic acid is a critical precursor in the synthesis of many fluoroquinolone

antibiotics. The trifluorinated phenyl ring is a key structural motif in these drugs, contributing to

their potent antibacterial activity.

General Synthetic Pathway to Fluoroquinolones
The synthesis of fluoroquinolones often involves the Gould-Jacobs reaction, where an aniline

derivative is reacted with a malonic ester derivative to form the quinoline core.[7] 2,4,5-
Trifluorobenzoic acid is used to construct the fluorinated aromatic portion of the molecule.
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Caption: General synthetic route to Fluoroquinolone Antibiotics.

Mechanism of Action of Fluoroquinolone Antibiotics
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes:

DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication,

transcription, and repair.

DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme

introduces negative supercoils into the bacterial DNA, a process necessary for DNA

replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase

and cleaved DNA, leading to double-strand breaks and cell death.[8]
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Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV.

This enzyme is responsible for decatenating (separating) newly replicated daughter

chromosomes. Inhibition of topoisomerase IV by fluoroquinolones prevents cell division,

ultimately leading to cell death.[8]

Fluoroquinolone Action
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Caption: Mechanism of action of Fluoroquinolone Antibiotics.
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Safety Information
2,4,5-Trifluorobenzoic acid should be handled with appropriate safety precautions in a

laboratory setting.

Table 5: GHS Hazard Information for 2,4,5-Trifluorobenzoic Acid

Hazard Class Hazard Statement Signal Word Pictogram

Skin

corrosion/irritation

H315: Causes skin

irritation
Warning GHS07

Serious eye

damage/eye irritation

H319: Causes serious

eye irritation
Warning GHS07

Precautionary Statements:

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

P332 + P313: If skin irritation occurs: Get medical advice/attention.

P337 + P313: If eye irritation persists: Get medical advice/attention.

Conclusion
2,4,5-Trifluorobenzoic acid (CAS No. 446-17-3) is a fundamentally important building block in

medicinal chemistry and agrochemical synthesis. Its unique trifluorinated structure is pivotal for

the efficacy of numerous modern fluoroquinolone antibiotics. A thorough understanding of its

properties, synthesis, and analytical characterization is essential for researchers and

professionals in the field of drug development and chemical manufacturing. The detailed
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protocols and data presented in this guide serve as a valuable resource for the effective and

safe utilization of this key chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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